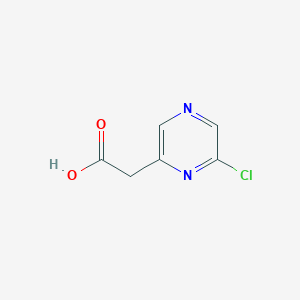

2-(6-Chloropyrazin-2-yl)acetic acid

Description

The exact mass of the compound (6-Chloropyrazin-2-YL)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-chloropyrazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-5-3-8-2-4(9-5)1-6(10)11/h2-3H,1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCGKFUOTLQOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30581695 | |

| Record name | (6-Chloropyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930798-25-7 | |

| Record name | (6-Chloropyrazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30581695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloropyrazin-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Privileged Scaffold

An In-depth Technical Guide to 2-(6-Chloropyrazin-2-yl)acetic acid (CAS 930798-25-7)

Prepared for Researchers, Scientists, and Drug Development Professionals

The pyrazine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This six-membered aromatic heterocycle, an isostere of benzene and pyridine, is a key structural feature in several FDA-approved drugs, including the antiviral Favipiravir, the diuretic Amiloride, and the first-in-class proteasome inhibitor Bortezomib.[1][3] The strategic placement of nitrogen atoms within the ring provides crucial hydrogen bond accepting capabilities, enabling potent interactions with biological targets like kinase hinge regions.

Within this important class of molecules, This compound (CAS: 930798-25-7) emerges as a highly valuable and versatile building block for drug discovery and organic synthesis. Its structure is strategically functionalized with a chloro group, which serves as a reactive handle for nucleophilic substitution or cross-coupling reactions, and a carboxylic acid moiety, an essential functional group for derivatization, particularly through amide bond formation.[4][5]

This guide provides a comprehensive technical overview of this compound, synthesizing field-proven insights into its properties, synthesis, analytical validation, and applications. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this potent intermediate in their scientific endeavors.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The key physicochemical and computed data for this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 930798-25-7 | [4][6] |

| Molecular Formula | C₆H₅ClN₂O₂ | [6][7] |

| Molecular Weight | 172.57 g/mol | [6][8] |

| Synonym | 6-chloro-2-Pyrazineacetic acid | [6] |

| Appearance | Yellow Solid | [4] |

| Typical Purity | ≥95% - 97% | [5][6] |

| Storage Conditions | Store at -20°C or 2-8°C, sealed, inert atmosphere, away from moisture |[6][9] |

Table 2: Computed Chemical Data

| Descriptor | Value | Source(s) |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 63.08 Ų | [6] |

| LogP (Partition Coefficient) | 0.7571 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 2 |[6] |

Caption: Chemical Structure of this compound.

The molecule's architecture is notable for three key features:

-

The Pyrazine Ring: An electron-deficient aromatic system that influences the reactivity of its substituents.

-

The Chloro Substituent: Activates the ring for nucleophilic aromatic substitution and provides a site for metal-catalyzed cross-coupling reactions, enabling significant molecular diversification.

-

The Acetic Acid Moiety: The carboxylic acid group is a versatile handle for forming esters, amides, and other derivatives, making it central to its role as a building block.[5]

Section 2: Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the hydrolysis of a corresponding ester precursor. The following protocol is based on established chemical principles and reported methodologies.[4]

Protocol: Synthesis via Malonate Hydrolysis

This two-step process leverages the robust and well-understood malonic ester synthesis pathway, culminating in a standard saponification to yield the desired carboxylic acid.

Step 1: Preparation of Diethyl 2-(6-chloropyrazin-2-yl)malonate (Precursor) This step is foundational. The causality for using a malonate ester is its acidic α-hydrogen, which is readily deprotonated to form a nucleophile that can be alkylated by a suitable chloromethylpyrazine, or formed via other established pyrazine synthesis routes. This precursor is often commercially available or can be synthesized via specialized methods.

Step 2: Hydrolysis to this compound

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, add deionized water (4.5 L per mole of ester) and sodium hydroxide (11.25 moles per mole of ester). Stir until the NaOH is fully dissolved, maintaining the temperature below 10°C in an ice bath.

-

Ester Addition: Slowly add the crude diethyl 2-(6-chloropyrazin-2-yl)malonate (1.0 eq) dropwise to the cooled NaOH solution. The rate of addition must be controlled to ensure the internal temperature does not exceed 10°C. Causality: This temperature control is critical to prevent potential side reactions, such as unwanted ring opening or degradation of the pyrazine core under strongly basic conditions.

-

Reaction: Once the addition is complete, allow the mixture to stir at room temperature overnight (approx. 16 hours) to ensure complete hydrolysis and decarboxylation.

-

Acidification & Workup: Cool the reaction mixture to 0°C in an ice bath. Carefully adjust the pH to approximately 3-4 by the slow, dropwise addition of 37% hydrochloric acid. Trustworthiness Check: The target product is a carboxylic acid, which is insoluble in acidic aqueous media but soluble as its carboxylate salt in basic media. This pH-dependent solubility is the key to a clean separation. A precipitate of the product should form.

-

Extraction: Extract the acidified aqueous slurry with ethyl acetate (3 x 1 L per mole of starting ester). Combine the organic phases. Causality: Ethyl acetate is chosen for its ability to dissolve the product while having limited miscibility with water, allowing for efficient extraction.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting yellow solid can be further purified by washing with a non-polar solvent like petroleum ether followed by a moderately polar solvent like methyl tert-butyl ether to remove impurities.[4] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) is recommended.

Caption: Workflow for the synthesis of this compound.

Section 3: Analytical Methodologies for Quality Control

A self-validating analytical workflow is crucial to confirm the identity, purity, and integrity of the synthesized material. This ensures reproducibility in downstream applications.

Caption: A typical analytical workflow for compound validation.

Protocol 1: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic compounds.[10][11]

-

System: A reverse-phase HPLC system with UV detection.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm and 280 nm.

-

Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL and inject 5-10 µL.

-

Analysis: Purity is determined by integrating the area of the main product peak relative to the total area of all peaks.

Protocol 2: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Analysis: The proton spectrum is expected to show:

-

Two distinct signals in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the two protons on the pyrazine ring.

-

A singlet in the δ 3.5-4.5 ppm region corresponding to the two methylene (-CH₂-) protons.

-

A broad singlet at high chemical shift (δ > 10 ppm) for the carboxylic acid (-COOH) proton (this signal may be exchanged in the presence of D₂O).

-

-

¹³C NMR Analysis: The carbon spectrum will confirm the number of unique carbon atoms, including signals for the pyrazine ring carbons, the methylene carbon, and the carbonyl carbon (typically δ > 170 ppm).

Protocol 3: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

System: An electrospray ionization mass spectrometer (ESI-MS), often coupled with an LC system (LC-MS).

-

Ionization Mode:

-

Negative Ion Mode: The compound will readily deprotonate to form the [M-H]⁻ ion at an m/z corresponding to (172.57 - 1.01) = 171.56.

-

Positive Ion Mode: The [M+H]⁺ ion may also be observed at an m/z of (172.57 + 1.01) = 173.58.

-

-

Analysis: The observation of the correct mass-to-charge ratio provides strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Section 4: Applications in Drug Discovery and Synthesis

This compound is not an end-product but a strategic starting point. Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the construction of pharmaceutical candidates.[4][12]

Core Application: Amide Bond Formation

The carboxylic acid is an ideal precursor for creating amides, one of the most common and stable functional groups in drug molecules. This is typically achieved via coupling with a primary or secondary amine.

Caption: General scheme for amide coupling using the title compound.

Exemplary Protocol: Amide Coupling

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

-

Add a suitable amine (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

-

Add a peptide coupling reagent, such as TBTU or HATU (1.2 eq), and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup and purify the resulting amide by chromatography or recrystallization.

Expertise Insight: The choice of coupling reagent and base is critical and depends on the specific amine substrate to minimize side reactions and racemization (if the amine is chiral). This reaction's reliability makes the title compound a go-to resource for building libraries of novel compounds for screening.

Potential Therapeutic Areas

Given that the pyrazine scaffold is integral to numerous therapeutic agents, derivatives of this compound are logical candidates for investigation in areas such as:

-

Oncology: As building blocks for kinase inhibitors or other anti-proliferative agents.[1]

-

Infectious Diseases: For the development of novel antiviral and antibacterial compounds.[1][3]

-

Inflammation: As precursors to anti-inflammatory molecules.[2]

Section 5: Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound. While a specific SDS for this exact molecule is not universally available, data from closely related analogues provide a strong basis for safe handling procedures.[13][14]

Hazard Profile (based on analogues):

-

Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not ingest.

-

Spills: In case of a spill, contain the material with an inert absorbent and dispose of it as chemical waste according to local regulations.

Storage and Stability:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][14]

-

Recommendations: For long-term stability, storage at -20°C or under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture or air.[6][9]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable intermediate. By understanding the principles behind its synthesis, the methods for its validation, and its potential applications, researchers can confidently leverage this potent building block to construct the next generation of complex molecules and potentially life-changing therapeutics.

References

- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (6-CHLOROPYRAZIN-2-YL)ACETIC ACID | 930798-25-7 [chemicalbook.com]

- 5. Buy this compound | 930798-25-7 [smolecule.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C6H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 8. 930798-25-7 | this compound - Moldb [moldb.com]

- 9. 930798-25-7|this compound|BLD Pharm [bldpharm.com]

- 10. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 11. jocpr.com [jocpr.com]

- 12. chemimpex.com [chemimpex.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(6-Chloropyrazin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(6-Chloropyrazin-2-yl)acetic acid is a heterocyclic carboxylic acid derivative that holds significant interest within the realms of medicinal chemistry and drug discovery. Its structural motif, featuring a substituted pyrazine ring linked to an acetic acid moiety, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction optimization and purification to formulation and bioavailability of its derivatives. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside methodologies for its analysis and safe handling.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity. This compound is defined by its unique molecular structure, from which many of its properties can be inferred.

-

Molecular Weight: 172.57 g/mol [1]

-

CAS Number: 930798-25-7[1]

-

Synonyms: 6-chloro-2-Pyrazineacetic acid[1]

The structure consists of a pyrazine ring substituted with a chlorine atom at the 6-position and an acetic acid group at the 2-position. The presence of the electronegative chlorine atom and the acidic carboxylic acid group, in conjunction with the nitrogen-containing aromatic pyrazine ring, dictates the molecule's reactivity, polarity, and intermolecular interactions.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems. While experimental data for this compound is not extensively available in the public domain, a combination of reported information and computational predictions provides valuable insights.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Physical State | Yellow solid | [3] (Descriptive) |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Predicted: ~3.43 ± 0.10 (for isomer) | [4] (Computational) |

| LogP | Predicted: 0.7571 | [1] (Computational) |

| Topological Polar Surface Area (TPSA) | 63.08 Ų | [1] (Computational) |

| Hydrogen Bond Donors | 1 | [1] (Computational) |

| Hydrogen Bond Acceptors | 3 | [1] (Computational) |

| Rotatable Bonds | 2 | [1] (Computational) |

Expert Insights:

-

Physical State: The description of the compound as a "yellow solid" is consistent with many functionalized aromatic compounds.[3] The color may arise from electronic transitions within the conjugated pyrazine system.

-

Solubility: The presence of both a polar carboxylic acid group and a moderately nonpolar chloropyrazine ring suggests that the solubility of this compound will be highly dependent on the pH and the nature of the solvent. It is expected to have limited solubility in nonpolar organic solvents and increased solubility in polar organic solvents and aqueous solutions at higher pH where the carboxylic acid is deprotonated.

-

pKa: The predicted pKa for a closely related isomer is in the range of a typical carboxylic acid. The electron-withdrawing nature of the chloropyrazine ring would be expected to increase the acidity of the carboxylic acid group compared to a simple alkyl carboxylic acid. An experimental determination of the pKa is crucial for understanding its ionization state at physiological pH, which is a key factor in its biological activity and pharmacokinetic properties.

-

LogP: The predicted LogP value suggests that the compound has a relatively balanced hydrophilic-lipophilic character. This is a critical parameter in drug design, as it influences membrane permeability and distribution within biological systems.

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum: A proton NMR spectrum for this compound is available from commercial suppliers.[5] The expected signals are:

-

A singlet for the proton on the pyrazine ring.

-

Another singlet for the other proton on the pyrazine ring.

-

A singlet for the methylene (-CH₂-) protons of the acetic acid group.

-

A broad singlet for the acidic proton of the carboxylic acid, which may be exchangeable with deuterium in deuterated solvents like D₂O.

-

Signals for the carbon atoms of the pyrazine ring, with the carbon attached to the chlorine atom and the carbon attached to the acetic acid group being significantly influenced by these substituents.

-

A signal for the methylene carbon.

-

A signal for the carbonyl carbon of the carboxylic acid, typically in the range of 170-180 ppm.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorption bands would include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=N and C=C stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-Cl stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 172 (for the ³⁵Cl isotope) and m/z 174 (for the ³⁷Cl isotope) with a characteristic 3:1 intensity ratio.

-

Fragmentation: Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH) and other fragments from the pyrazine ring.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, confirming the elemental composition. Predicted collision cross-section data for various adducts is available.[2]

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.[1]

Synthesis and Purity

A common synthetic route to this compound involves the hydrolysis of a malonate ester precursor.[3] The purity of commercially available this compound is typically ≥95%.[1] For applications requiring higher purity, recrystallization or chromatographic purification may be necessary.

Conclusion

This compound is a valuable chemical entity with a range of potential applications in medicinal chemistry and materials science. This guide has summarized the key available and predicted physicochemical properties of this compound. While a foundational understanding can be gleaned from the current data, further experimental determination of properties such as melting point, boiling point, solubility, and pKa would be highly beneficial for its broader application. The provided analytical methods and safety information serve as a practical resource for researchers working with this compound, ensuring its safe and effective use in the laboratory.

References

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - this compound (C6H5ClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. (6-CHLOROPYRAZIN-2-YL)ACETIC ACID | 930798-25-7 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (6-CHLOROPYRAZIN-2-YL)ACETIC ACID(930798-25-7) 1H NMR [m.chemicalbook.com]

- 6. achmem.com [achmem.com]

An In-Depth Technical Guide to 2-(6-Chloropyrazin-2-yl)acetic Acid: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Value of the Chloropyrazine Moiety

In the landscape of contemporary medicinal chemistry, the strategic deployment of heterocyclic scaffolds is paramount to the successful development of novel therapeutic agents. Among these, the pyrazine ring system, particularly when substituted with a chlorine atom, represents a "privileged" structural motif. This guide provides an in-depth technical overview of 2-(6-Chloropyrazin-2-yl)acetic acid, a versatile building block whose unique electronic and structural properties make it a valuable intermediate in the synthesis of targeted therapeutics. The presence of a reactive chlorine atom, an acidic carboxylic acid handle, and the nitrogen-rich pyrazine core provides a trifecta of chemical functionality that researchers can exploit to construct complex molecular architectures with potent biological activity. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, reactivity, and application of this key intermediate, grounded in established chemical principles and supported by scientific literature.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This compound is a crystalline solid at room temperature, possessing a unique combination of a nucleophilically susceptible aromatic ring and a versatile carboxylic acid functional group.

Molecular Structure and Weight

The compound's structure is defined by an acetic acid group attached to a pyrazine ring at position 2, with a chlorine atom at position 6. This specific arrangement dictates its reactivity and potential for forming strategic bonds in drug candidates.

-

Molecular Formula: C₆H₅ClN₂O₂[1]

-

Molecular Weight: 172.57 g/mol [1]

-

CAS Number: 930798-25-7

-

Canonical SMILES: C1=C(N=C(C=N1)Cl)CC(=O)O

-

InChIKey: GKCGKFUOTLQOGO-UHFFFAOYSA-N

Physicochemical Data Summary

The following table summarizes key computed and experimental physicochemical properties, which are critical for designing reaction conditions, predicting solubility, and understanding the compound's pharmacokinetic potential when incorporated into larger molecules.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClN₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 172.57 | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 63.08 Ų | --INVALID-LINK-- |

| Predicted LogP | 0.7571 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 3 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Rotatable Bonds | 2 | --INVALID-LINK-- |

Synthesis and Purification: A Practical Laboratory Protocol

While several large-scale industrial syntheses exist, a robust and reproducible laboratory-scale protocol is essential for research and development. The following procedure is a proposed route based on established methodologies for analogous pyrazine derivatives, starting from the commercially available 2,6-dichloropyrazine. The rationale behind this multi-step synthesis lies in the controlled introduction of the acetic acid moiety.

Part 1: Synthesis of Diethyl (6-chloropyrazin-2-yl)malonate

This step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrazine nitrogens activate the chlorine atoms towards displacement. Diethyl malonate, deprotonated by a strong base, serves as the carbon nucleophile.

Materials:

-

2,6-Dichloropyrazine

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl malonate (1.1 eq) in anhydrous THF dropwise. The rationale for slow addition is to control the evolution of hydrogen gas.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the enolate.

-

Add a solution of 2,6-dichloropyrazine (1.0 eq) in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diethyl (6-chloropyrazin-2-yl)malonate, which can be purified by column chromatography.

Part 2: Hydrolysis and Decarboxylation to this compound

The malonic ester is then hydrolyzed to the corresponding dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final product.

Materials:

-

Diethyl (6-chloropyrazin-2-yl)malonate

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

Protocol:

-

Dissolve the diethyl (6-chloropyrazin-2-yl)malonate (1.0 eq) in a mixture of water and ethanol.

-

Add an excess of sodium hydroxide (3.0 eq) and heat the mixture to reflux. This saponification step hydrolyzes both ester groups.[2]

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Acidify the reaction mixture to pH 2-3 by the slow addition of concentrated HCl at 0 °C. This protonates the carboxylate and initiates decarboxylation.

-

Heat the acidified mixture gently to drive the decarboxylation to completion (observe CO₂ evolution).

-

Cool the solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a solid.[2]

Chemical Reactivity and Synthetic Utility

The utility of this compound as a building block stems from the distinct reactivity of its two primary functional domains: the chloropyrazine ring and the carboxylic acid group.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for derivatization, most commonly through the formation of amides and esters. These reactions are fundamental in medicinal chemistry for linking the pyrazine core to other pharmacophores.

-

Amide Bond Formation: Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) can efficiently couple the carboxylic acid with a wide range of primary and secondary amines. This is the most common strategy for incorporating this scaffold into larger molecules.

-

Esterification: Fischer esterification, using an alcohol as the solvent and a strong acid catalyst (e.g., H₂SO₄), can convert the carboxylic acid into its corresponding ester. This can be useful for protecting the acid or modifying the solubility and pharmacokinetic properties of the final compound.

Reactions at the Chloropyrazine Ring

The chlorine atom at the 6-position of the pyrazine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the ring lowers the electron density, making the carbon atom attached to the chlorine susceptible to attack by nucleophiles.

-

Nucleophilic Substitution: The chlorine can be displaced by various nucleophiles, including amines, thiols, and alkoxides. This reaction is often facilitated by heat and the use of a base. This reactivity is particularly valuable for introducing diversity at this position, allowing for the exploration of structure-activity relationships (SAR). For instance, reaction with various amines can generate a library of 6-amino-substituted pyrazine derivatives.[3]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2,6-disubstituted pyrazine framework is a well-established scaffold in the design of protein kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. This compound serves as a key starting material for synthesizing inhibitors that target several important kinases.

Inhibitors of CK2 and PIM Kinases

Research has demonstrated that 2,6-disubstituted pyrazine derivatives are potent inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[4][5] Both CK2 and PIM kinases are implicated in promoting cell survival and proliferation in cancer, making them attractive targets for therapeutic intervention. The general structure of these inhibitors often involves an amide linkage at the acetic acid position and a substitution at the C6-chloro position, highlighting the synthetic utility of the title compound.

Inhibitors of TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages.[6][7] Small molecule inhibitors of the TGF-β type I receptor (TGF-βRI) kinase have emerged as a promising therapeutic strategy. The pyrazine scaffold has been explored for its potential to inhibit this kinase.[8] The ability to derivatize both the carboxylic acid and the chloro- position of this compound allows for the systematic optimization of binding to the ATP pocket of the TGF-βRI kinase.

Analytical Characterization: Spectroscopic Profile

Accurate characterization of a chemical compound is critical for ensuring its identity and purity. The following are the expected spectroscopic data for this compound based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

~13.0 ppm (broad s, 1H): This signal corresponds to the acidic proton of the carboxylic acid. Its chemical shift is concentration and solvent-dependent.

-

~8.7 ppm (s, 1H): Aromatic proton on the pyrazine ring.

-

~8.6 ppm (s, 1H): Second aromatic proton on the pyrazine ring.

-

~3.9 ppm (s, 2H): Methylene protons (-CH₂-) of the acetic acid group.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

~171 ppm: Carbonyl carbon of the carboxylic acid.

-

~152 ppm, ~148 ppm, ~145 ppm, ~143 ppm: Aromatic carbons of the pyrazine ring. The carbon bearing the chlorine will be significantly shifted.

-

~40 ppm: Methylene carbon (-CH₂-).

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

[M-H]⁻: Expected at m/z 171.00, corresponding to the deprotonated molecule.

-

[M+H]⁺: Expected at m/z 173.01.

-

The presence of a chlorine atom will result in a characteristic M+2 isotope peak with approximately one-third the intensity of the parent ion peak, which is a definitive indicator of a single chlorine atom in the molecule.[9]

-

Infrared (IR) Spectroscopy

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1710 cm⁻¹ (strong): C=O stretch of the carbonyl group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyrazine ring.

-

~800-700 cm⁻¹: C-Cl stretching vibration.

Conclusion and Future Outlook

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its well-defined molecular structure and predictable reactivity at both the carboxylic acid and chloropyrazine moieties provide a robust platform for the synthesis of diverse compound libraries. Its demonstrated utility as a core scaffold for potent kinase inhibitors, including those targeting CK2, PIM, and TGF-β pathways, underscores its importance for researchers in oncology and fibrosis. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and an analysis of its reactivity and applications. As the demand for novel, targeted therapeutics continues to grow, the strategic use of such privileged building blocks will remain a cornerstone of successful medicinal chemistry campaigns.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases (Journal Article) | OSTI.GOV [osti.gov]

- 6. jackwestin.com [jackwestin.com]

- 7. Development of small molecule inhibitors targeting TGF-β ligand and receptor: Structures, mechanism, preclinical studies and clinical usage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 9. aroonchande.com [aroonchande.com]

A Technical Guide to the Discovery and Synthetic History of Pyrazines

This guide provides an in-depth exploration of the discovery and history of pyrazine synthesis, tailored for researchers, scientists, and professionals in drug development. We will journey from the serendipitous discoveries of the 19th century to the sophisticated, modern techniques that enable the creation of these vital heterocyclic compounds. The narrative emphasizes the underlying chemical principles and the evolution of synthetic strategies, offering both historical context and practical, field-proven insights.

Part 1: The Genesis - Discovery and Early Encounters

The story of pyrazines begins not with a targeted synthesis but with their discovery from natural sources and as products of chemical reactions involving ammonia and sugars. In 1876, Staedel and Rugheimer, while investigating the reaction of glyoxal with ammonia, inadvertently synthesized 2,5-dimethylpyrazine. This marked one of the earliest documented preparations of a pyrazine derivative. The name "pyrazine" itself was coined by August Hantzsch in 1887, solidifying its place in the lexicon of heterocyclic chemistry. These early encounters were often characterized by the unexpected formation of these aromatic, nitrogen-containing rings, which spurred further investigation into their structure and properties.

Part 2: The Foundational Pillars - Classic Named Syntheses

The late 19th and early 20th centuries saw the development of the first systematic methods for pyrazine synthesis. These named reactions remain the cornerstones of pyrazine chemistry and are still widely used today.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

The Staedel-Rugheimer synthesis is one of the oldest and most direct methods for preparing pyrazines. It involves the reaction of an α-haloketone with ammonia. The reaction proceeds through the initial formation of an aminoketone, which then undergoes self-condensation to form a dihydropyrazine intermediate. Subsequent oxidation yields the aromatic pyrazine.

Mechanism and Workflow:

The mechanism involves the nucleophilic substitution of the halogen by ammonia to form an α-aminoketone. Two molecules of this intermediate then condense to form a dihydropyrazine, which is subsequently oxidized to the pyrazine.

Caption: Workflow of the Staedel-Rugheimer Pyrazine Synthesis.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine

-

Reaction Setup: A solution of chloroacetone (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Addition of Ammonia: An aqueous solution of ammonia (2 equivalents) is added dropwise to the chloroacetone solution with stirring.

-

Reflux: The reaction mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with water to remove any inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by distillation or column chromatography to yield 2,5-dimethylpyrazine.

The Gutknecht Pyrazine Synthesis (1879)

Just a few years after Staedel and Rugheimer's discovery, Hermann Gutknecht developed a more versatile method for pyrazine synthesis. The Gutknecht synthesis involves the self-condensation of α-amino ketones, which can be conveniently generated in situ from α-hydroxy ketones and ammonia or by the reduction of α-azido ketones. This method offers greater flexibility in the substitution pattern of the resulting pyrazine.

Mechanism and Workflow:

The key step in the Gutknecht synthesis is the dimerization of an α-aminoketone to form a dihydropyrazine intermediate, which is then oxidized to the pyrazine. The oxidation can occur spontaneously in the presence of air or can be facilitated by the addition of an oxidizing agent.

Caption: Workflow of the Gutknecht Pyrazine Synthesis.

Experimental Protocol: Synthesis of Tetramethylpyrazine

-

Reaction Setup: A solution of diacetyl (1 equivalent) and ammonium acetate (2 equivalents) in acetic acid is prepared in a three-necked flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer.

-

Heating: The mixture is heated to 100-120 °C for 4-6 hours. The color of the solution typically darkens as the reaction progresses.

-

Neutralization and Extraction: After cooling, the reaction mixture is poured into an excess of cold water and neutralized with a concentrated sodium hydroxide solution. The aqueous layer is then extracted several times with chloroform or dichloromethane.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford pure tetramethylpyrazine.

The Gastaldi Synthesis (1921)

The Gastaldi synthesis is a notable method for preparing pyrazines from 1,2-dicarbonyl compounds and α,β-diamino compounds. This convergent approach allows for the construction of unsymmetrically substituted pyrazines with high regioselectivity.

Mechanism and Workflow:

The reaction proceeds via a double condensation between the dicarbonyl compound and the diamine to form a tetrahydropyrazine, which is then oxidized to the pyrazine.

Caption: Workflow of the Gastaldi Pyrazine Synthesis.

Part 3: The Modern Evolution - Contemporary Synthetic Strategies

While the classic named reactions are still workhorses in pyrazine synthesis, the demand for more efficient, selective, and environmentally friendly methods has driven the development of new strategies.

Transition-Metal Catalysis:

The advent of transition-metal catalysis has revolutionized the synthesis of substituted pyrazines. Cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, allow for the introduction of a wide variety of substituents onto a pre-formed pyrazine core. For example, a halogenated pyrazine can be coupled with a boronic acid (Suzuki coupling) to form a new carbon-carbon bond, enabling the synthesis of complex pyrazine derivatives that would be difficult to access through classical methods.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating pyrazine synthesis. The rapid heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also improve yields and product purity.

Green Chemistry Approaches:

In recent years, there has been a growing emphasis on developing greener and more sustainable methods for pyrazine synthesis. This includes the use of environmentally benign solvents (e.g., water or ionic liquids), solvent-free reaction conditions, and the development of catalytic systems that can be recycled and reused.

Part 4: Data-Driven Insights - Comparative Analysis

The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the scale of the reaction. The following table provides a comparative overview of the classic pyrazine syntheses.

| Synthesis Method | Starting Materials | Key Features | Limitations |

| Staedel-Rugheimer | α-Haloketones, Ammonia | Simple, direct method. | Limited to symmetrical pyrazines; harsh conditions. |

| Gutknecht | α-Amino ketones | Versatile; allows for unsymmetrical pyrazines. | α-Amino ketones can be unstable. |

| Gastaldi | 1,2-Dicarbonyls, α,β-Diamines | Convergent; good for unsymmetrical pyrazines. | Starting materials may not be readily available. |

Conclusion

The synthesis of pyrazines has evolved significantly from its early, often serendipitous, beginnings. The foundational named reactions laid the groundwork for the systematic construction of these important heterocycles. Today, the field continues to advance, with modern techniques offering unprecedented levels of efficiency, selectivity, and sustainability. As our understanding of the role of pyrazines in pharmaceuticals, agrochemicals, and materials science continues to grow, so too will the demand for innovative and robust synthetic methods.

The Pyrazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on the pivotal role of pyrazine derivatives in contemporary drug discovery. We will navigate through the synthetic intricacies, diverse pharmacological profiles, and structure-activity relationships that establish the pyrazine core as a "privileged scaffold" in medicinal chemistry. This document is designed to provide field-proven insights and actionable knowledge for professionals engaged in the art and science of creating new medicines.

The Strategic Value of the Pyrazine Ring in Drug Design

The pyrazine ring, a 1,4-diazine, is a six-membered aromatic heterocycle that offers a unique constellation of properties making it exceptionally valuable for medicinal chemists. Its electron-deficient nature, arising from the two electronegative nitrogen atoms, influences its reactivity and interactions with biological targets.[1] The nitrogen atoms act as hydrogen bond acceptors, a critical interaction for anchoring ligands into the active sites of proteins, particularly kinases. Furthermore, the rigid, planar structure provides a predictable framework for orienting substituents in three-dimensional space to optimize target engagement. The incorporation of a pyrazine moiety can also modulate crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility and metabolic stability, enhancing the drug-like characteristics of a molecule.

Synthetic Avenues to Pyrazine Derivatives

Access to a diverse range of pyrazine derivatives is paramount for exploring structure-activity relationships (SAR). Both classical and modern synthetic methodologies are employed to construct and functionalize the pyrazine core.

Foundational Synthesis: The Staedel-Rugheimer Condensation

A cornerstone of pyrazine synthesis is the condensation of an α-dicarbonyl compound with a 1,2-diamine, followed by oxidation.[2] This robust method allows for the direct construction of the core ring system.

Exemplary Protocol: Synthesis of 2,3-Diphenyl-5,6-dihydropyrazine

-

Reaction Setup: In a round-bottom flask, dissolve benzil (1.0 eq) and ethylenediamine (1.0 eq) in absolute ethanol.

-

Condensation: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyrazine product often precipitates from the solution.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. Recrystallization can be performed if necessary to yield the pure product.

-

Aromatization (Optional): The resulting dihydropyrazine can be oxidized to the corresponding aromatic pyrazine using an oxidizing agent like manganese dioxide (MnO₂) or copper(II) oxide.[2]

Advanced Functionalization: Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry provides powerful tools for the late-stage functionalization of the pyrazine core, enabling rapid library synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are indispensable for creating C-C and C-N bonds, respectively, on a pre-formed halo-pyrazine scaffold.[3][4][5]

Figure 1: A generalized workflow for the functionalization of a pyrazine core using Palladium-catalyzed cross-coupling reactions.

A Spectrum of Pharmacological Activities

The pyrazine scaffold is present in a multitude of clinically approved drugs and investigational agents across a wide array of therapeutic areas.[6][7][8]

Table 1: Selected FDA-Approved Drugs Containing a Pyrazine Moiety

| Drug Name | Therapeutic Class | Primary Target/Mechanism |

| Pyrazinamide | Antitubercular | Prodrug converted to pyrazinoic acid; disrupts membrane energetics and trans-translation in M. tuberculosis.[9][10] |

| Bortezomib | Anticancer | Reversible inhibitor of the 26S proteasome.[11] |

| Gilteritinib | Anticancer | FMS-like tyrosine kinase 3 (FLT3) and AXL inhibitor.[12] |

| Eszopiclone | Sedative-Hypnotic | Potentiates GABA effects at the GABA-A receptor.[11] |

| Amiloride | Diuretic | Blocks epithelial sodium channels (ENaC).[11] |

Anticancer Agents: The Kinase Inhibitor Paradigm

In oncology, pyrazine derivatives are particularly prominent as protein kinase inhibitors.[13][14] The nitrogen atoms of the pyrazine ring are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for Type I and Type II inhibitors.

Gilteritinib (Xospata®) is a potent, orally bioavailable inhibitor of FLT3 and AXL kinases, approved for treating relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[12] Its mechanism involves competitive inhibition at the ATP-binding site, blocking downstream signaling pathways essential for cancer cell proliferation and survival.

Figure 2: Mechanism of action for a pyrazine-based kinase inhibitor like Gilteritinib, blocking FLT3 signaling to inhibit cancer cell proliferation.

Antimicrobial Agents: The Case of Pyrazinamide

Pyrazinamide is a first-line drug for treating tuberculosis that has been essential for shortening the duration of therapy.[9] It is a prodrug that requires activation within the Mycobacterium tuberculosis bacillus.

Figure 3: The activation and multi-target mechanism of action of the antitubercular prodrug Pyrazinamide.

The bacterial enzyme pyrazinamidase (encoded by the pncA gene) converts pyrazinamide to its active form, pyrazinoic acid (POA).[15] Under the acidic conditions found in tuberculous lesions, POA accumulates within the bacillus and is thought to disrupt membrane potential, inhibit coenzyme A synthesis, and interfere with trans-translation, ultimately leading to cell death.[9][10][16] Resistance often arises from mutations in the pncA gene.[15]

Future Perspectives and Conclusion

The pyrazine scaffold continues to be a fertile ground for drug discovery. Its proven track record, synthetic tractability, and favorable physicochemical properties ensure its place in the medicinal chemist's toolbox. Future efforts will likely focus on incorporating pyrazine moieties into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, as well as exploring their potential against new and challenging biological targets. The combination of established success and future potential solidifies the role of pyrazine derivatives as a truly indispensable core in the ongoing quest for innovative therapeutics.

References

- 1. irjmets.com [irjmets.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 10. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

Spectroscopic Analysis of 2-(6-Chloropyrazin-2-yl)acetic Acid: A Technical Guide

Abstract

This technical guide is intended to provide a comprehensive overview of the spectroscopic data for the compound 2-(6-Chloropyrazin-2-yl)acetic acid, a molecule of interest for researchers and professionals in the field of drug development and organic synthesis. This document outlines the structural features of the compound and provides a framework for its analytical characterization. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of published experimental spectroscopic data for this specific molecule. While basic chemical properties are known, detailed experimental spectra including ¹H NMR, ¹³C NMR, mass spectrometry, infrared (IR), and UV-Visible spectroscopy are not readily accessible.

This guide will therefore focus on the theoretical structural and spectroscopic attributes of this compound, alongside established methodologies for acquiring such data. The intent is to equip researchers with the foundational knowledge required to perform their own analyses and interpret the resulting data.

Introduction

This compound (Figure 1) is a heterocyclic compound incorporating a substituted pyrazine ring linked to an acetic acid moiety. The pyrazine ring is a common scaffold in medicinal chemistry, and its derivatives are explored for a wide range of biological activities. The presence of a chlorine atom, a carboxylic acid group, and the nitrogen atoms in the pyrazine ring all contribute to the molecule's chemical reactivity and potential for intermolecular interactions, making its unambiguous structural confirmation through spectroscopic methods a critical step in any research and development workflow.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

General Compound Information

A summary of the key identifiers and properties of this compound is provided in Table 1.

| Property | Value | Source |

| CAS Number | 930798-25-7 | [1] |

| Molecular Formula | C₆H₅ClN₂O₂ | [1] |

| Molecular Weight | 172.57 g/mol | [1] |

| Synonyms | 6-chloro-2-Pyrazineacetic acid | [1] |

Recommended Spectroscopic Analysis Workflow

For researchers who have synthesized or acquired this compound, a standard workflow for spectroscopic characterization is recommended. This workflow is designed to provide a comprehensive and validated dataset for the compound.

Caption: Recommended workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Expected Signals

The proton NMR spectrum of this compound is expected to show three distinct signals:

-

Pyrazine Protons: Two singlets in the aromatic region (typically δ 8.0-9.0 ppm). These protons are on the pyrazine ring and are not coupled to each other.

-

Methylene Protons (-CH₂-): A singlet in the region of δ 3.5-4.5 ppm, corresponding to the two protons of the methylene group adjacent to the pyrazine ring and the carboxylic acid.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically δ 10-13 ppm). The exact position and broadness of this peak can be highly dependent on the solvent and concentration. This peak will exchange with D₂O.

¹³C NMR Spectroscopy: Expected Signals

The carbon NMR spectrum will provide information on the carbon skeleton:

-

Carboxylic Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 170-180 ppm.

-

Pyrazine Carbons: Four distinct signals in the aromatic region (δ 130-160 ppm). The carbon atom bearing the chlorine will be shifted, as will the carbon attached to the acetic acid moiety.

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region, expected around δ 35-45 ppm.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a pH adjustment). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: -2 to 16 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

A D₂O exchange experiment can be performed to confirm the assignment of the carboxylic acid proton.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.

Expected Molecular Ions

The nominal molecular weight of this compound is 172.57 u. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with the M+ peak at approximately m/z 172 and the M+2 peak at approximately m/z 174, with a ratio of roughly 3:1.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the elemental formula (C₆H₅ClN₂O₂).

Experimental Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes.

-

In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at m/z 173.0112.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 170.9967 should be observed.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern. Use the exact mass measurement from HRMS to confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic Absorptions

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C=N and C=C Stretches (Pyrazine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Protocol for IR Analysis

-

Sample Preparation: The spectrum can be acquired using a solid sample. This can be done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-systems.

Expected Absorptions

The pyrazine ring is an aromatic system and is expected to exhibit π → π* transitions. The presence of the chlorine atom and the carboxylic acid group will influence the position and intensity of the absorption maxima (λ_max). One would expect to see absorptions in the UV region, likely between 200-350 nm.

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). A concentration in the micromolar range is typically sufficient.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record the spectrum over a range of approximately 200-400 nm.

-

Use a matched cuvette containing the pure solvent as a reference.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion and Future Outlook

While this compound is commercially available and its synthesis has been described, a significant gap exists in the public domain regarding its detailed experimental spectroscopic characterization. This guide provides a comprehensive theoretical framework and established protocols for researchers to acquire and interpret the necessary ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data. The generation and publication of this data would be a valuable contribution to the scientific community, aiding in future research and development involving this compound. It is strongly recommended that any synthesis of this compound be accompanied by a full suite of spectroscopic analyses to ensure its identity and purity.

References

Methodological & Application

The Strategic Utility of 2-(6-Chloropyrazin-2-yl)acetic Acid in Modern Organic Synthesis

Introduction: A Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized heterocyclic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, 2-(6-Chloropyrazin-2-yl)acetic acid has emerged as a pivotal building block, particularly within the realm of medicinal chemistry and drug development. Its intrinsic chemical features—a reactive carboxylic acid moiety and a halogenated pyrazine core—offer a dual-pronged approach for molecular elaboration. The pyrazine ring, a common scaffold in bioactive molecules, coupled with a strategically placed chlorine atom, provides a handle for nucleophilic aromatic substitution or cross-coupling reactions. Simultaneously, the acetic acid side chain is readily amenable to a wide array of classical transformations, including amidation and esterification.

This technical guide delineates the multifaceted applications of this compound, providing researchers, scientists, and drug development professionals with detailed, field-proven protocols and the underlying scientific rationale for their successful implementation. The primary focus will be on its crucial role as a precursor in the synthesis of significant pharmaceutical agents and the exploration of its derivatives.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe utilization in any synthetic protocol.

| Property | Value | Reference |

| CAS Number | 930798-25-7 | [1][2][3] |

| Molecular Formula | C₆H₅ClN₂O₂ | [2][3] |

| Molecular Weight | 172.57 g/mol | [2][3] |

| Appearance | Yellow to off-white solid | [1] |

| Storage | Inert atmosphere, 2-8°C, sealed away from moisture | [2][3] |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF. |

Safety Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Application in Pharmaceutical Synthesis: The Case of Favipiravir

A prominent application of pyrazine derivatives is in the synthesis of antiviral agents. While direct synthesis of the notable antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) from this compound is not the most commonly cited route, the structural similarity and the presence of the key pyrazine core make related synthetic strategies highly relevant. Many syntheses of Favipiravir proceed through intermediates like 3,6-dichloropyrazine-2-carbonitrile, highlighting the importance of halogenated pyrazines in this context.[4][5] The following protocols are based on established transformations of similar pyrazine systems and serve as a guide for leveraging this compound in analogous synthetic campaigns.

Protocol 1: Conversion to 2-(6-Chloropyrazin-2-yl)acetamide

The transformation of the carboxylic acid to a primary amide is a foundational step towards accessing a variety of bioactive molecules. This protocol employs a standard peptide coupling agent, offering high yields and operational simplicity.

Rationale: The use of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator such as 1-Hydroxybenzotriazole (HOBt) is a well-established method for forming amide bonds. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine. HOBt is often added to suppress side reactions and improve the efficiency of the coupling.

Caption: Workflow for the amidation of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and ammonium chloride (NH₄Cl) (1.2 eq).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture and stir for 10 minutes at room temperature.

-

Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.5 eq) portion-wise, ensuring the temperature remains below 5°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Synthesis of Ester Derivatives via Fischer Esterification

Esterification of the carboxylic acid moiety can be a key step for modifying solubility, enabling further reactions, or for use as a protecting group.

Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and driving it to completion often involves using an excess of the alcohol or removing water as it is formed.

Caption: Synthesis of methyl 2-(6-chloropyrazin-2-yl)acetate.

Step-by-Step Methodology:

-

Reaction Setup: Suspend this compound (1.0 eq) in methanol (serving as both reactant and solvent).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Neutralization and Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ester, which can be further purified by column chromatography if necessary.

Advanced Synthetic Applications: Towards Bioactive Scaffolds

The chlorinated pyrazine ring is a versatile platform for constructing more complex molecular frameworks through cross-coupling reactions.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The chlorine atom on the pyrazine ring can be substituted via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allowing for the introduction of various aryl or heteroaryl substituents. This is a powerful method for generating libraries of compounds for structure-activity relationship (SAR) studies.

Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide (the chloropyrazine derivative), followed by transmetalation with a boronic acid or ester in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is critical for reaction efficiency.

Caption: Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Methodology (Starting from the ester derivative):

-

Reaction Setup: In a reaction vessel, combine methyl 2-(6-chloropyrazin-2-yl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) and a degassed mixture of dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to afford the coupled product.

Conclusion and Future Outlook